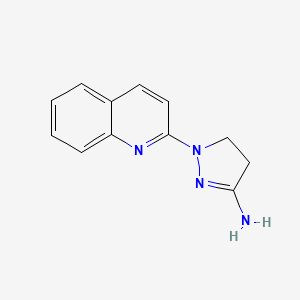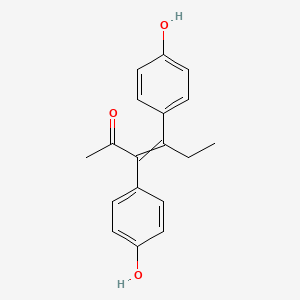![molecular formula C20H29NO4 B14376273 (3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone CAS No. 88502-97-0](/img/structure/B14376273.png)
(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[321]octan-6-yl)methanone is a complex organic compound that features a trimethoxyphenyl group and a bicyclic azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone typically involves the following steps:
Formation of the Trimethoxyphenyl Group: This can be achieved through the methylation of a phenol derivative, such as 3,4,5-trimethoxyphenol, using methyl iodide in the presence of a base like potassium carbonate.
Construction of the Azabicyclo Structure: The azabicyclo structure can be synthesized through a series of cyclization reactions starting from appropriate amine precursors.
Coupling Reaction: The final step involves coupling the trimethoxyphenyl group with the azabicyclo structure using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit various protein targets such as tubulin and heat shock protein 90.
Pharmacology: The compound has shown promise in the treatment of bacterial and fungal infections.
Biochemistry: It is used in research to understand its interactions with enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of (3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone involves its interaction with molecular targets such as:
Tubulin: Inhibits tubulin polymerization, disrupting microtubule formation.
Heat Shock Protein 90 (Hsp90): Inhibits Hsp90, affecting protein folding and stability.
Thioredoxin Reductase (TrxR): Inhibits TrxR, impacting redox balance within cells.
Comparison with Similar Compounds
Similar Compounds
- (2,6-Dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone
- 3,4,5-Trimethoxyphenethylamine
- 3,4,5-Trimethoxybenzaldehyde
Uniqueness
(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone is unique due to its combination of a trimethoxyphenyl group and a bicyclic azabicyclo structure, which imparts distinct bioactive properties and potential therapeutic applications .
Properties
CAS No. |
88502-97-0 |
|---|---|
Molecular Formula |
C20H29NO4 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(3,4,5-trimethoxyphenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone |
InChI |
InChI=1S/C20H29NO4/c1-19(2)9-14-10-20(3,11-19)12-21(14)18(22)13-7-15(23-4)17(25-6)16(8-13)24-5/h7-8,14H,9-12H2,1-6H3 |
InChI Key |
JDVYNVZDVBFWAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14376190.png)
phenylsilane](/img/structure/B14376198.png)

![6-[(2-Phenylethyl)amino]hexanamide](/img/structure/B14376204.png)

![2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone](/img/structure/B14376220.png)

![10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one](/img/structure/B14376240.png)



methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)

![Dimethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14376258.png)
